5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride
Description
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride (CAS: 1803589-13-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₄N₃O₂·HCl. Its structure features a 5-methylimidazolidine-2,4-dione core substituted with a 4-(aminomethyl)phenyl group, stabilized as a hydrochloride salt for enhanced solubility and stability . Key structural identifiers include:
- SMILES: CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN.Cl
- InChIKey: JXMYWTKMMOEYIW-UHFFFAOYSA-N
The compound exhibits diverse reactivity, undergoing oxidation, reduction, and substitution reactions at the aminomethyl group or imidazolidine ring . Mechanistically, it inhibits enzymes by binding to active sites, disrupting metabolic pathways in pathogens or modulating signaling in cancer cells .
Properties
IUPAC Name |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPALHMRVWJWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-13-0 | |
| Record name | 5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in scientific research for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by research findings and case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure features an imidazolidine ring with an aminomethyl group attached to a phenyl moiety. The compound's structural representation can be summarized as follows:
- Molecular Formula :
- SMILES : CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN
- InChIKey : JXMYWTKMMOEYIW-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-(aminomethyl)benzoic acid with methyl isocyanate. The process includes:
- Reagents : Methyl isocyanate and 4-(aminomethyl)benzoic acid.
- Solvent : Dichloromethane.
- Catalyst : Triethylamine to facilitate the reaction.
This method allows for controlled synthesis and can be scaled up for industrial production using continuous flow reactors to maintain quality and yield.
Biological Activity Overview
Research has indicated that the compound exhibits a range of biological activities, including potential antitumor effects, antibacterial properties, and other pharmacological effects.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to imidazolidine derivatives. For instance:
- In vitro studies demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values ranged from 2.12 µM to 6.75 µM depending on the specific derivative and testing conditions .
Antibacterial Properties
The antibacterial activity of imidazolidine derivatives has also been explored. Compounds with similar structures have shown effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential for development into therapeutic agents .
Case Studies
-
Antitumor Efficacy :
Compound Cell Line IC50 (µM) Compound A A549 2.12 ± 0.21 Compound B HCC827 5.13 ± 0.97 Compound C NCI-H358 0.85 ± 0.05 - Antibacterial Screening :
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The imidazolidine core can interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The aminomethyl group may form hydrogen bonds with biological receptors, influencing signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Derivatives
- Example : 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
- Structural Difference : Incorporates a 4-fluorophenyl group and a sulfonyl-chlorophenyl substituent.
- Impact : Fluorine enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., aldose reductase). The sulfonyl group increases steric bulk, contributing to potent hypoglycemic activity .
- Biological Activity : Demonstrates aldose reductase inhibition (IC₅₀ < 1 μM) and antidiabetic properties .
| Compound | Substituents | Key Activity | Reference |
|---|---|---|---|
| Target Compound | 4-(Aminomethyl)phenyl | Enzyme inhibition | |
| Fluorophenyl Derivative | 4-Fluorophenyl, sulfonyl | Aldose reductase inhibition |
Heterocyclic Analogues
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione Hydrochloride
- Structural Difference : Replaces phenyl with pyridin-3-yl, introducing a basic nitrogen atom.
- Applications : Explored for anticancer and antioxidant properties, though specific data are lacking .
Thiazolidinedione Derivatives
(5Z)-3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione Hydrochloride
- Structural Difference : Contains a thiazolidine ring instead of imidazolidine.
- Impact: The thiazolidinedione core is associated with PPAR-γ agonism (e.g., rosiglitazone).
| Compound | Core Structure | Therapeutic Target | Reference |
|---|---|---|---|
| Target Compound | Imidazolidine | Enzyme inhibition | |
| Thiazolidinedione Analogue | Thiazolidine | PPAR-γ (diabetes) |
Substituent Variations in Imidazolidine Derivatives
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
- Structural Difference : Acetyl group at position 1 and bis-4-fluorophenyl substituents.
- Impact : Acetylation increases metabolic stability; dual fluorophenyl groups enhance target affinity through halogen bonding .
5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione
- Structural Difference : Difluoromethoxyethyl chain at position 3.
- Impact : The difluoromethoxy group improves bioavailability and resistance to oxidative degradation .
Key Findings and Implications
- Electronic Effects : Halogenation (F, Cl) enhances target binding via electronegativity and hydrophobic interactions, while heterocycles (pyridine) improve solubility .
- Steric Modifications : Bulky substituents (sulfonyl, acetyl) increase steric hindrance, altering enzyme selectivity .
- Core Structure : The imidazolidine ring provides a rigid scaffold for diverse substitutions, enabling tailored pharmacological profiles compared to thiazolidinediones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
